
3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3BrF3NO and its molecular weight is 241.99 g/mol. The purity is usually 95%.
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Biological Activity
3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and specific case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring with a bromine atom, a hydroxyl group, and a trifluoromethyl group. The trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.
Biological Activities
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies indicate that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the low micromolar range, suggesting potent activity.
2. Antifungal Activity
The compound also shows antifungal properties against several fungal pathogens. In particular, it has been tested against Candida albicans, demonstrating an MIC comparable to established antifungal agents. This broad-spectrum activity positions it as a potential lead compound for developing new antifungal therapies.
3. Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in critical biological pathways. For instance, studies have shown that it can inhibit p38 MAP kinase, which plays a role in inflammatory responses. This inhibition is particularly relevant for conditions characterized by excessive inflammation .
The biological activity of this compound is attributed to its ability to interact with molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate cell membranes, facilitating its action on intracellular targets such as enzymes and receptors. The mechanism often involves competitive inhibition where the compound competes with natural substrates for binding sites on enzymes .
Case Study 1: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as an alternative treatment for resistant strains.
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in managing inflammatory diseases .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine, and how can purity be validated?
- Methodology : Start with halogenation of 4-hydroxy-2-(trifluoromethyl)pyridine using brominating agents (e.g., PBr₃ or NBS). Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (>95% purity) and confirm structure via (e.g., aromatic proton splitting patterns) and FT-IR (O-H stretch at ~3200 cm⁻¹) .
- Key Data : Boiling points (e.g., 84–85°C for related bromopyridines) and melting points (32–36°C for analogs) inform solvent selection and crystallization conditions .
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and thermal conditions?
- Methodology : Perform accelerated stability studies:
- Thermal Stability : Heat samples (40–100°C) for 24–72 hrs; analyze decomposition via GC-MS.
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation by UV-Vis (λ = 260–280 nm for pyridine derivatives).
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges during bromination of 4-hydroxy-2-(trifluoromethyl)pyridine?
- Methodology : Use DFT calculations to predict bromine’s electrophilic attack sites. Compare computational results with experimental outcomes (e.g., to confirm substitution patterns). Optimize reaction conditions (e.g., Lewis acids like FeCl₃ to direct bromination to the 3-position) .
- Contradictions : Conflicting reports on bromine’s preference for ortho vs. para positions relative to hydroxyl groups require kinetic studies (e.g., in situ IR to track intermediate formation) .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?
- Methodology : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) in anhydrous DMF or THF. Monitor coupling efficiency via (trifluoromethyl group as internal standard).
- Data : Related bromopyridines achieve >80% yield with PdCl₂(dppf) at 80°C, but steric hindrance from the hydroxyl group may require longer reaction times (24–48 hrs) .
Q. What analytical techniques best resolve structural ambiguities in spectroscopic data (e.g., overlapping peaks in )?
- Methodology : Employ 2D NMR (COSY, HSQC) to assign aromatic protons. Compare with X-ray crystallography for unambiguous confirmation. For example, the hydroxyl proton’s exchange broadening in DMSO-d₆ can be mitigated by deuterated acetone .
- Case Study : In 3-Bromo-4-hydroxy-2(1H)-pyridinone analogs, X-ray structures revealed hydrogen-bonding networks that explain anomalous DSC thermal profiles .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in computational docking studies?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Parameterize the trifluoromethyl group’s electrostatic potential using quantum mechanical calculations (MP2/6-31G*). Validate with SPR binding assays .
- Insight : The bromine atom’s hydrophobic surface area and hydroxyl group’s hydrogen-bonding capacity may synergistically enhance target affinity .
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-3(12)1-2-11-5(4)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJZFSMPMXKQCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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